ZnAF-1

Description

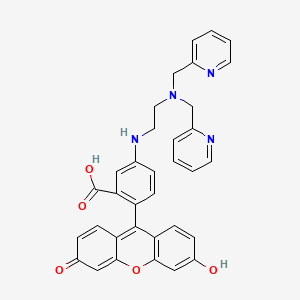

Structure

3D Structure

Propriétés

IUPAC Name |

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVLVCGHDLKAAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437725 |

Source

|

| Record name | ZnAF-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321859-09-0 |

Source

|

| Record name | ZnAF-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the "Off-On" Switch: The Fluorescence Mechanism of the Zinc Sensor ZnAF-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The detection and quantification of zinc ions (Zn²⁺) in biological systems is of paramount importance due to their multifaceted roles in cellular physiology and pathology. Fluorescent probes have emerged as indispensable tools for visualizing and measuring intracellular zinc dynamics. Among these, ZnAF-1 has garnered significant attention as a sensitive and selective sensor. This technical guide provides a comprehensive exploration of the core mechanism governing the fluorescence of this compound, intended for researchers, scientists, and professionals in the field of drug development.

The Core Principle: Photoinduced Electron Transfer (PeT)

At the heart of this compound's function as a zinc sensor lies a photophysical process known as photoinduced electron transfer (PeT). This mechanism dictates the probe's ability to exist in two distinct states: a non-fluorescent "off" state in the absence of zinc and a highly fluorescent "on" state upon binding to zinc.

This compound is a molecular construct comprising two key functional units: a fluorescein fluorophore, which is the light-emitting component, and a zinc chelator, N,N-bis(2-pyridylmethyl)ethylenediamine, which is the zinc-binding component.

In the Absence of Zinc (The "Off" State):

When this compound is in a zinc-free environment, the lone pair of electrons on the nitrogen atoms of the chelator are readily available. Upon excitation of the fluorescein fluorophore with light of an appropriate wavelength, an electron from the chelator is transferred to the excited fluorophore. This process of photoinduced electron transfer effectively quenches the fluorescence of the fluorescein, preventing it from emitting a photon and returning to its ground state radiatively. Consequently, the probe exhibits very low fluorescence, with a quantum yield of just 0.02.[1]

In the Presence of Zinc (The "On" State):

When zinc ions are introduced, they are avidly bound by the N,N-bis(2-pyridylmethyl)ethylenediamine chelator. This binding event significantly lowers the energy of the lone pair electrons on the nitrogen atoms, making them unavailable for transfer to the excited fluorophore. With the PeT pathway effectively blocked, the excited fluorescein molecule can now relax to its ground state through the emission of a photon, resulting in a dramatic increase in fluorescence. The fluorescence intensity of this compound increases by approximately 17-fold upon saturation with zinc.[1]

Visualizing the Mechanism and Workflow

To further elucidate the underlying principles and experimental considerations, the following diagrams, generated using the DOT language, provide a visual representation of the this compound fluorescence mechanism and a typical experimental workflow for its characterization.

Quantitative Data Summary

The photophysical properties of this compound are critical for its application as a quantitative zinc sensor. The following table summarizes the key quantitative data for this compound.

| Parameter | This compound (Zinc-Free) | This compound:Zn²⁺ Complex |

| Fluorescence Quantum Yield (Φf) | 0.02[1] | ~0.34 (calculated) |

| Fluorescence Enhancement | - | 17-fold[1] |

| Dissociation Constant (Kd) | - | In the nanomolar range |

Note: The quantum yield of the this compound:Zn²⁺ complex is calculated based on the 17-fold increase in fluorescence intensity from the zinc-free state.

Experimental Protocols

Accurate characterization of this compound and its interaction with zinc requires precise experimental procedures. The following are detailed methodologies for key experiments.

Determination of the Dissociation Constant (Kd) via Zinc Titration

The dissociation constant (Kd) is a measure of the affinity of this compound for zinc ions. A lower Kd value indicates a higher binding affinity.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Zinc chloride (ZnCl₂) stock solution (e.g., 10 mM in water)

-

Buffer solution (e.g., 100 mM HEPES, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a working solution of this compound in the buffer at a final concentration of approximately 1 µM.

-

Place the this compound solution in a cuvette and measure the initial fluorescence intensity at the emission maximum (typically around 515-520 nm) with excitation at the appropriate wavelength (around 490-495 nm).

-

Add small aliquots of the ZnCl₂ stock solution to the cuvette to achieve a range of final zinc concentrations.

-

After each addition of ZnCl₂, allow the solution to equilibrate for a few minutes and then record the fluorescence intensity.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe with zinc.

-

Plot the fluorescence intensity as a function of the zinc concentration.

-

Fit the resulting sigmoidal curve using a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Determination of the Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a well-characterized fluorescence standard.

Materials:

-

This compound solution (zinc-free and zinc-saturated)

-

Fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.91)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of solutions of both the reference standard and the this compound sample (in both its zinc-free and zinc-saturated forms) at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring that the excitation wavelength and all instrument settings are identical for both the standard and the sample.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_standard * (gradient_sample / gradient_standard) * (n_sample² / n_standard²)

where:

-

Φf_standard is the quantum yield of the standard.

-

gradient_sample and gradient_standard are the slopes of the linear plots of integrated fluorescence intensity versus absorbance.

-

n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively.

-

Conclusion

The fluorescence of this compound is governed by a finely tuned photoinduced electron transfer mechanism, which acts as a highly effective "off-on" switch in response to zinc binding. This robust and sensitive mechanism, coupled with its favorable photophysical properties, establishes this compound as a valuable tool for researchers and drug development professionals investigating the intricate roles of zinc in biological systems. A thorough understanding of its operational principles and the application of rigorous experimental protocols are essential for harnessing the full potential of this powerful fluorescent sensor.

References

ZnAF-1: A Technical Guide to a Fluorescent Zinc Sensor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZnAF-1 is a fluorescent sensor designed for the detection of zinc ions (Zn²⁺). As a member of the fluorescein-based probe family, it offers high sensitivity and selectivity for zinc, making it a valuable tool in biological research and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling mechanisms.

Chemical Structure and Properties

This compound is structurally characterized by a fluorescein fluorophore linked to an N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN) chelating unit. This design leverages the fluorescent properties of fluorescein and the zinc-binding affinity of the BPEN moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₈N₄O₅ | [1][2] |

| Molecular Weight | 572.61 g/mol | [1][2] |

| CAS Number | 321859-09-0 | [1] |

| Appearance | Solid | |

| Solubility | DMSO | |

| Storage Conditions | -20°C, protect from light and moisture |

Table 2: Photophysical Properties of this compound and its Analog ZnAF-1F

| Property | This compound | ZnAF-1F | Reference |

| Excitation Wavelength (λex) | ~492 nm | 492 nm | |

| Emission Wavelength (λem) | ~515 nm | 514 nm | |

| Quantum Yield (Φ) (in absence of Zn²⁺) | Not explicitly reported | 0.004 | |

| Quantum Yield (Φ) (in presence of Zn²⁺) | Not explicitly reported | Not explicitly reported, but fluorescence intensity increases up to 69-fold | |

| Extinction Coefficient (ε) | Not explicitly reported | Not explicitly reported | |

| Binding Stoichiometry (Zn²⁺:this compound) | 1:1 | 1:1 | |

| Dissociation Constant (Kd) | Not explicitly reported | ~1.5 nM |

Mechanism of Zinc Sensing

The zinc sensing mechanism of this compound is based on photoinduced electron transfer (PET). In the absence of zinc, the lone pair of electrons on the nitrogen atoms of the BPEN chelator quenches the fluorescence of the fluorescein molecule through PET. Upon binding of a zinc ion to the BPEN unit, the electron-donating ability of the nitrogen atoms is suppressed, inhibiting the PET process. This leads to a significant increase in the fluorescence quantum yield and a corresponding "turn-on" of the fluorescent signal.

Caption: Zinc binding to this compound inhibits PET, leading to fluorescence.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the general synthetic strategy involves the condensation of a fluorescein derivative with the N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN) chelator. For researchers interested in synthesizing this compound, it is recommended to consult the primary literature on related fluorescein-based zinc sensors for analogous synthetic methodologies.

In Vitro Measurement of Zinc Concentration

This protocol outlines the general steps for using this compound to determine the concentration of zinc in a solution.

Caption: Workflow for in vitro zinc concentration measurement using this compound.

Detailed Steps:

-

Preparation of this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution of 1 mM. Store the stock solution at -20°C, protected from light and moisture.

-

Preparation of Zinc Standards: Prepare a series of zinc standard solutions of known concentrations (e.g., ranging from nanomolar to micromolar) in a buffer appropriate for your experiment (e.g., HEPES or Tris buffer at physiological pH).

-

Sample Preparation: Prepare your unknown samples in the same buffer as the zinc standards.

-

Assay:

-

To each well of a microplate, add the zinc standard or unknown sample.

-

Add the this compound stock solution to each well to a final concentration of approximately 1 µM. The optimal final concentration should be determined empirically.

-

Incubate the microplate at room temperature for a sufficient time to allow for zinc binding to reach equilibrium. Protect the plate from light during incubation.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation set at approximately 492 nm and emission at approximately 515 nm.

-

Data Analysis:

-

Subtract the fluorescence of a blank sample (buffer with this compound but no zinc) from all readings.

-

Plot the fluorescence intensity of the zinc standards against their corresponding concentrations to generate a standard curve.

-

Use the standard curve to determine the zinc concentration in the unknown samples.

-

Intracellular Zinc Imaging using this compound DA

For intracellular applications, the diacetylated form of this compound, this compound DA, is used. The acetyl groups increase the cell permeability of the molecule. Once inside the cell, esterases cleave the acetyl groups, trapping the fluorescent this compound probe.

Caption: Workflow for imaging intracellular zinc with this compound DA.

Detailed Steps:

-

Cell Preparation: Seed and culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Loading with this compound DA:

-

Prepare a stock solution of this compound DA in DMSO (e.g., 1-5 mM).

-

Prepare a loading buffer by diluting the this compound DA stock solution in a suitable physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS) to a final concentration of 1-10 µM. The optimal concentration and loading time should be determined for each cell type.

-

Remove the culture medium from the cells and wash with the physiological buffer.

-

Incubate the cells with the this compound DA loading buffer at 37°C for 15-60 minutes.

-

-

Washing: After incubation, wash the cells two to three times with the physiological buffer to remove any excess, non-hydrolyzed probe.

-

Imaging:

-

Mount the coverslip or dish on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).

-

Acquire images to visualize the intracellular distribution of zinc.

-

-

Dynamic Measurements (Optional): To observe changes in intracellular zinc levels, cells can be treated with zinc supplements (e.g., ZnCl₂ with a zinc ionophore like pyrithione) or zinc chelators (e.g., TPEN) while imaging.

Conclusion

This compound is a valuable fluorescent probe for the detection and quantification of zinc ions in both in vitro and cellular contexts. Its "turn-on" fluorescence response upon zinc binding provides a high signal-to-background ratio, enabling sensitive measurements. While specific photophysical parameters for this compound are not extensively documented, the data available for its analog, ZnAF-1F, suggest excellent performance characteristics. The provided experimental protocols offer a starting point for researchers to utilize this compound and its cell-permeable derivative, this compound DA, in their studies of zinc biology and related drug discovery efforts. As with any fluorescent probe, optimization of experimental conditions for the specific application is recommended to ensure accurate and reliable results.

References

Unveiling the Zinc Binding Dynamics of ZnAF-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the zinc-binding affinity of ZnAF-1, a crucial fluorescent sensor in the study of zinc biology. A comprehensive understanding of its dissociation constant (Kd) is paramount for the accurate interpretation of experimental results. This document synthesizes available data, outlines detailed experimental protocols for Kd determination, and visualizes the underlying principles of its function.

Quantitative Analysis of ZnAF Sensor Affinity

While the precise dissociation constant (Kd) for this compound is not consistently reported across the literature, the ZnAF family of fluorescent sensors is characterized by a high affinity for zinc ions, with Kd values typically falling within the nanomolar range. For comparative purposes, the table below includes the reported Kd value for the closely related and well-characterized sensor, ZnAF-2F.

| Sensor | Apparent Dissociation Constant (Kd) | pH | Notes |

| ZnAF-2F | 5.5 nM | 7.4 | Forms a 1:1 complex with Zn(II).[1] |

| This compound | Not explicitly stated | ~7.0 | Fluorescence of the Zn(II) complex is known to decrease below pH 7.0.[2] |

Core Principles of this compound Function

This compound is a fluorescein-based sensor that utilizes a photoinduced electron transfer (PET) mechanism for zinc detection. In its unbound state, the nitrogen atoms of the N,N-bis(2-pyridinylmethyl)ethylenediamine chelating unit quench the fluorescence of the fluorescein molecule. Upon binding of a zinc ion, this quenching is inhibited, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of zinc ions. This compound binds to Zn(II) in a 1:1 stoichiometric ratio.[3][4]

Caption: Mechanism of this compound fluorescence upon zinc binding.

Experimental Protocol: Determination of this compound Dissociation Constant (Kd) by Fluorescence Titration

This protocol outlines the steps for determining the apparent dissociation constant (Kd) of this compound for zinc using fluorescence spectroscopy.

1. Materials and Reagents:

-

This compound (or its diacetate form, this compound DA, for intracellular measurements)

-

Zinc chloride (ZnCl₂) standard solution (high purity)

-

Buffer solution (e.g., HEPES or PIPES, pH 7.4, treated with a chelating resin to remove trace metals)

-

DMSO (for dissolving this compound)

-

Fluorometer

-

pH meter

-

High-purity water

2. Preparation of Solutions:

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in anhydrous DMSO.

-

Zinc Stock Solution: Prepare a highly accurate stock solution of ZnCl₂ (e.g., 10 mM) in high-purity water. Perform serial dilutions to create a range of working concentrations.

-

Working Buffer: Prepare the desired buffer at the target pH and ensure it is free of contaminating metal ions.

3. Experimental Procedure:

-

Instrument Setup:

-

Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., λex ≈ 492 nm, λem ≈ 515 nm for the hydrolyzed form).[5]

-

Set the slit widths to optimize signal-to-noise ratio.

-

Allow the instrument to warm up for a stable reading.

-

-

Sample Preparation:

-

Prepare a solution of this compound in the working buffer at a fixed concentration (e.g., 1 µM).

-

Prepare a series of solutions containing the same concentration of this compound and increasing concentrations of ZnCl₂. The zinc concentrations should span a range from well below to well above the expected Kd.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the this compound solution without any added zinc (F_min).

-

Sequentially measure the fluorescence intensity of each solution with increasing zinc concentrations.

-

Measure the fluorescence intensity of the this compound solution saturated with a high concentration of zinc to determine the maximum fluorescence (F_max).

-

4. Data Analysis:

-

Data Plotting: Plot the fluorescence intensity as a function of the free zinc concentration.

-

Kd Calculation: The dissociation constant (Kd) can be determined by fitting the data to the following binding isotherm equation:

F = F_min + (F_max - F_min) * [Zn²⁺] / (Kd + [Zn²⁺])

Where:

-

F is the observed fluorescence intensity at a given zinc concentration.

-

F_min is the minimum fluorescence intensity (in the absence of zinc).

-

F_max is the maximum fluorescence intensity (at zinc saturation).

-

[Zn²⁺] is the concentration of free zinc.

-

Kd is the dissociation constant.

The Kd is the concentration of zinc at which the fluorescence intensity is half-maximal.

-

Caption: Workflow for Kd determination of this compound.

5. Considerations for Intracellular Measurements:

For measuring intracellular zinc concentrations, the cell-permeant diacetate form of the probe (this compound DA) is used. Once inside the cell, esterases cleave the acetate groups, trapping the active this compound. It is important to note that the intracellular environment can influence the probe's properties, and in situ calibration is often necessary for accurate quantification.

References

- 1. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Excitation and Emission Spectra of ZnAF-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent zinc indicator, ZnAF-1. The document details its core spectral properties, experimental protocols for its use, and its application in studying intracellular zinc signaling pathways.

Core Properties of this compound and its Analogs

This compound is a fluorescein-based sensor designed for the detection of zinc ions (Zn²⁺). Its fluorescence intensity significantly increases upon binding with Zn²⁺.[1] This property makes it a valuable tool for monitoring changes in intracellular zinc concentrations. The spectral properties of this compound and its closely related analogs, ZnAF-2, are summarized below.

| Compound | Excitation Max (λex) | Emission Max (λem) | Dissociation Constant (Kd) | Notes |

| This compound | ~492 nm | ~514 nm | Not explicitly found | In the presence of Zn²⁺. |

| ZnAF-2 | Not explicitly found | Not explicitly found | 790 nM | --- |

| ZnAF-2 DA | 470-490 nm (excitation range) | Not explicitly found | 2.7 nM | A membrane-permeable derivative of ZnAF-2. |

Experimental Protocols

Measurement of this compound Fluorescence Spectra

This protocol outlines the steps for determining the excitation and emission spectra of this compound in the presence of zinc.

Materials:

-

This compound

-

Zinc chloride (ZnCl₂) solution (e.g., 1 mM stock)

-

Buffer solution (e.g., HEPES or PBS, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Dilute the stock solution in the buffer to a final concentration suitable for fluorescence measurements (e.g., 1-10 µM).

-

Zinc Titration: To determine the optimal Zn²⁺ concentration, titrate the this compound solution with increasing concentrations of ZnCl₂.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (around 514 nm).

-

Scan a range of excitation wavelengths (e.g., 400-550 nm).

-

The peak of the resulting spectrum will be the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (around 492 nm).

-

Scan a range of emission wavelengths (e.g., 500-650 nm).

-

The peak of this spectrum will be the emission maximum.

-

-

Data Analysis: Plot the fluorescence intensity against the wavelength for both excitation and emission spectra.

Measurement of Intracellular Zinc using ZnAF-2 DA

This protocol describes the use of the membrane-permeable ZnAF-2 DA to measure changes in intracellular zinc concentrations in cultured cells.

Materials:

-

Cultured cells (e.g., neurons, CHO cells)

-

ZnAF-2 DA

-

Cell culture medium

-

Buffer solution (e.g., HBSS or Tyrode's solution)

-

Fluorescence microscope or plate reader

-

Zinc ionophore (e.g., pyrithione) for positive control

-

Zinc chelator (e.g., TPEN) for negative control

Procedure:

-

Cell Preparation: Plate cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes or 96-well plates).

-

Loading with ZnAF-2 DA:

-

Prepare a loading solution of ZnAF-2 DA in buffer (e.g., 1-5 µM).

-

Remove the cell culture medium and wash the cells with buffer.

-

Incubate the cells with the ZnAF-2 DA loading solution for a specified time (e.g., 30-60 minutes) at 37°C. ZnAF-2 DA will enter the cells and be hydrolyzed by intracellular esterases to the active, membrane-impermeable ZnAF-2.

-

-

Washing: After incubation, wash the cells with fresh buffer to remove excess probe.

-

Fluorescence Measurement:

-

Acquire baseline fluorescence images or readings using the appropriate excitation and emission wavelengths for ZnAF-2.

-

Induce changes in intracellular zinc by treating the cells with stimuli of interest.

-

Record the changes in fluorescence intensity over time.

-

-

Controls:

-

Positive Control: Treat cells with a zinc ionophore and a known concentration of extracellular zinc to elicit a maximal fluorescence response.

-

Negative Control: Treat cells with a zinc chelator to chelate intracellular zinc and observe the decrease in fluorescence.

-

-

Data Analysis: Quantify the changes in fluorescence intensity in response to stimuli, normalizing to the baseline fluorescence.

Visualizations

Experimental Workflow for Intracellular Zinc Measurement

Caption: Workflow for measuring intracellular zinc using ZnAF-2 DA.

Intracellular Zinc Signaling Pathway in a Glutamatergic Synapse

Caption: Zinc signaling at the glutamatergic synapse.

References

Unveiling the Photophysical Properties of ZnAF-1: A Technical Guide to Quantum Yield and Extinction Coefficient Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical characteristics of ZnAF-1, a fluorescein-based fluorescent sensor for zinc ions (Zn²⁺). Understanding the quantum yield and molar extinction coefficient of this compound is paramount for its effective application in biological research and drug development, as these parameters directly dictate the sensitivity and brightness of the probe. This document offers a summary of available data for the ZnAF family of indicators, detailed experimental protocols for determining these key parameters, and visualizations of the underlying processes.

Quantitative Data Summary

| Compound | Form | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| This compound | Free (unbound) | Data not available | Data not available |

| Zn²⁺ Complex | Data not available | Data not available | |

| ZnAF-1F | Free (unbound) | 0.004[1] | Data not available |

| Zn²⁺ Complex | Data not available (Fluorescence increases 69-fold upon Zn²⁺ binding)[1] | Data not available | |

| ZnAF-2F | Free (unbound) | 0.006[1] | Data not available |

| Zn²⁺ Complex | Data not available (Fluorescence increases 60-fold upon Zn²⁺ binding)[1] | Data not available |

Table 1: Photophysical properties of ZnAF fluorescent zinc indicators. The significant increase in fluorescence upon zinc binding is a key feature of these probes.

Signaling Pathway of this compound

This compound is a "turn-on" fluorescent sensor that utilizes a fluorescein fluorophore linked to a zinc-chelating moiety, N,N-bis(2-pyridinylmethyl)ethylenediamine. In the absence of zinc, the lone pair of electrons on the chelator quenches the fluorescence of the fluorescein through a photoinduced electron transfer (PeT) process. Upon binding of a zinc ion, this PeT process is suppressed, leading to a significant increase in fluorescence intensity. This compound binds to Zn(II) in a 1:1 stoichiometric ratio.

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is crucial for characterizing fluorescent probes like this compound. The following sections detail the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound of a precisely known concentration in a suitable buffer (e.g., a buffer appropriate for biological experiments, ensuring the pH does not affect the probe's stability).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create at least five solutions of different, known concentrations.

-

Spectrophotometer Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorbance of each solution at the maximum absorption wavelength (λ_max) of this compound.

-

Use the same buffer as a blank to zero the spectrophotometer.

-

-

Data Analysis:

-

Plot the absorbance at λ_max versus the concentration of this compound.

-

Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.

-

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized fluorescent standard, is the most common approach.

Methodology:

-

Selection of a Standard: Choose a quantum yield standard with a known quantum yield (e.g., fluorescein or rhodamine 6G) that has an absorption and emission profile similar to this compound. The standard and the sample should be dissolved in the same solvent.

-

Preparation of Solutions: Prepare a series of dilute solutions (absorbance < 0.1 at the excitation wavelength) of both the this compound sample and the standard.

-

Absorbance and Fluorescence Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots (Grad_sample and Grad_standard).

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)

where n is the refractive index of the solvent (if the same solvent is used for both, this term becomes 1).

References

ZnAF-1: A Technical Guide to Zinc Ion Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescent zinc sensor, ZnAF-1, with a core focus on its selectivity for zinc (Zn²⁺) over other biologically relevant cations. This document consolidates available data, outlines experimental methodologies for selectivity determination, and visualizes the underlying mechanisms of action and experimental workflows.

Introduction to this compound

This compound is a fluorescent sensor designed for the detection of zinc ions. It belongs to a family of probes, including ZnAF-2, ZnAF-1F, and ZnAF-2F, which are based on a fluorescein scaffold. The design of this compound incorporates an N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit, which is responsible for the selective binding of Zn²⁺. The fundamental principle behind this compound's function is a photoinduced electron transfer (PET) process. In the absence of zinc, the lone pair of electrons on the tertiary amine of the chelator quenches the fluorescence of the fluorescein molecule. Upon binding of Zn²⁺, this PET process is inhibited, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response allows for the sensitive detection of zinc ions. This compound binds to Zn(II) in a 1:1 stoichiometric ratio.

Selectivity of this compound for Zinc Ions

The utility of any fluorescent ion indicator hinges on its ability to selectively bind the target ion in a complex biological environment containing a multitude of other cations. The ZnAF series of probes has been designed to exhibit high selectivity for Zn²⁺ over other common physiological cations.

Qualitative Selectivity

The ZnAF family of probes, including this compound, has been reported to show no significant fluorescence enhancement in the presence of high concentrations of biologically abundant cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). This high selectivity is crucial for their application in cellular and physiological studies where Ca²⁺ and Mg²⁺ are present in millimolar concentrations, while free Zn²⁺ concentrations are typically in the nanomolar to picomolar range.

Quantitative Selectivity Data

While detailed quantitative data for a broad spectrum of cations for this compound is not extensively documented in readily available literature, the performance of its closely related analogs, ZnAF-1F and ZnAF-2F, provides strong evidence for the high selectivity of the ZnAF platform. The following table summarizes the available quantitative data for the ZnAF family of sensors.

| Cation | This compound Response | ZnAF-1F Fluorescence Enhancement (Fold Change) | ZnAF-2F Fluorescence Enhancement (Fold Change) | Apparent Dissociation Constant (Kd) for ZnAF-2F |

| Zn²⁺ | Significant Fluorescence Increase | ~69-fold | ~60-fold | 2.7 nM |

| Ca²⁺ | No significant fluorescence | Not Reported | Not Reported | Not Reported |

| Mg²⁺ | No significant fluorescence | Not Reported | Not Reported | Not Reported |

Note: The fluorescence enhancement for ZnAF-1F and ZnAF-2F is upon the addition of Zn²⁺. The Kd value is specific to ZnAF-2F.

Mechanism of Action and Experimental Workflow

Zinc Binding and Fluorescence Activation Pathway

The mechanism of this compound's fluorescence response to zinc binding is illustrated below. The process relies on the inhibition of photoinduced electron transfer (PET).

Caption: Mechanism of this compound fluorescence upon zinc binding.

Experimental Workflow for Determining Cation Selectivity

The following diagram outlines a typical experimental workflow to assess the selectivity of this compound for zinc ions over other cations.

Caption: Workflow for evaluating this compound cation selectivity.

Experimental Protocols

The following provides a generalized protocol for determining the selectivity of this compound. This protocol is based on standard fluorometric techniques used for ion indicators.

Materials and Reagents

-

This compound

-

Zinc chloride (ZnCl₂)

-

Chloride or sulfate salts of other cations to be tested (e.g., CaCl₂, MgCl₂, FeCl₂, FeCl₃, CuCl₂, MnCl₂)

-

HEPES buffer (or other suitable biological buffer)

-

Deionized water

-

Spectrofluorometer

-

Quartz cuvettes

Preparation of Solutions

-

Buffer Preparation : Prepare a 50 mM HEPES buffer solution and adjust the pH to 7.4.

-

This compound Stock Solution : Prepare a 1 mM stock solution of this compound in DMSO.

-

Cation Stock Solutions : Prepare 10 mM stock solutions of each cation salt in deionized water.

Selectivity Measurement Procedure

-

Sample Preparation :

-

For each cation to be tested, pipette the appropriate volume of buffer into a quartz cuvette.

-

Add the this compound stock solution to a final concentration of 1 µM.

-

Add the specific cation stock solution to a final concentration of a significant excess (e.g., 100 µM or 1 mM) to observe any potential fluorescence response.

-

Prepare a control sample with only this compound in buffer (no added cations) and a positive control with this compound and Zn²⁺ (e.g., 10 µM).

-

-

Incubation : Gently mix the samples and allow them to incubate at room temperature for a few minutes to ensure any binding reaches equilibrium.

-

Fluorescence Measurement :

-

Set the excitation wavelength of the spectrofluorometer to the optimal wavelength for this compound (typically around 490-495 nm).

-

Measure the fluorescence emission spectrum (typically from 500 to 600 nm).

-

Record the peak fluorescence intensity for each sample.

-

-

Data Analysis :

-

Calculate the fold change in fluorescence for each cation by dividing the fluorescence intensity of the sample containing the cation by the fluorescence intensity of the this compound only control.

-

Compare the fold change induced by each cation to that induced by Zn²⁺ to determine the selectivity.

-

Competition Experiment

-

Sample Preparation :

-

Prepare a set of samples containing this compound (1 µM) and Zn²⁺ (e.g., 5 µM) in buffer.

-

To each of these samples, add one of the other cations at a high concentration (e.g., 1 mM).

-

-

Fluorescence Measurement : Measure the fluorescence intensity as described above.

-

Data Analysis : Compare the fluorescence of the samples containing a competing cation to the sample with only this compound and Zn²⁺. A significant decrease in fluorescence would indicate that the other cation can displace Zn²⁺ from the sensor.

Conclusion

This compound is a valuable tool for the detection of zinc ions, demonstrating high selectivity over common, biologically abundant cations such as Ca²⁺ and Mg²⁺. Its "turn-on" fluorescence mechanism, based on the inhibition of photoinduced electron transfer, provides a sensitive response to Zn²⁺ binding. While comprehensive quantitative selectivity data for this compound against a wide array of transition metals is not as prevalent as for its later-generation analogs, the available information strongly supports its utility in biological systems where distinguishing Zn²⁺ from other divalent cations is paramount. The experimental protocols outlined in this guide provide a framework for researchers to validate and quantify the selectivity of this compound in their specific experimental contexts.

The Diacetate Group: Unlocking Intracellular Zinc Dynamics with ZnAF-1 DA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc, an essential trace element, plays a pivotal role in a myriad of physiological and pathological processes, acting as a structural component of proteins, a catalytic cofactor for enzymes, and a signaling molecule, particularly in the nervous system. Understanding the spatiotemporal dynamics of intracellular zinc is crucial for elucidating its complex roles in cellular function. ZnAF-1 DA, a member of the fluorescein-based ZnAF family of zinc sensors, has emerged as a powerful tool for the real-time visualization of intracellular zinc fluctuations. The key to its utility lies in the strategic incorporation of diacetate groups, which render the molecule membrane-permeable. This technical guide delves into the critical role of the diacetate moiety in this compound DA, providing a comprehensive overview of its mechanism of action, photophysical properties, and detailed experimental protocols for its application in cellular imaging.

Introduction: The Challenge of Intracellular Zinc Sensing

The dynamic regulation of intracellular zinc concentrations, often referred to as "zinc signaling," is implicated in a wide range of cellular events, from neurotransmission to apoptosis.[1][2] To study these processes, researchers require tools that can sensitively and specifically detect changes in labile zinc pools within living cells. A primary challenge in developing such tools is the impermeability of the cell membrane to charged fluorescent indicators. The ZnAF series of probes were designed to address this by incorporating a zinc-chelating moiety with a fluorescent reporter. However, the base molecule, this compound, is not readily cell-permeable.

The Role of the Diacetate Group: A Gateway into the Cell

The innovation of this compound DA lies in the addition of two acetate groups to the fluorescein core, forming a diacetate ester. This seemingly minor chemical modification has a profound impact on the molecule's utility for intracellular applications.

Mechanism of Action:

The diacetate groups serve a crucial purpose: they mask the polar hydroxyl groups of the fluorescein fluorophore, thereby increasing the lipophilicity of the molecule. This increased non-polarity allows this compound DA to passively diffuse across the lipid bilayer of the cell membrane. Once inside the cytosol, the molecule encounters a ubiquitous class of enzymes known as intracellular esterases. These enzymes efficiently hydrolyze the acetate esters, cleaving the diacetate groups from the this compound core.[1]

This enzymatic cleavage is a critical step for two reasons:

-

Trapping the Sensor: The hydrolysis of the diacetate groups regenerates the polar hydroxyl groups of the fluorescein core, transforming the molecule back into its membrane-impermeant form, this compound. This "trapping" mechanism ensures that the active sensor is retained within the cell, allowing for stable and prolonged imaging of intracellular zinc dynamics.

-

Activating the Sensor: The fluorescence of the this compound probe is highly sensitive to the binding of zinc ions. The diacetate form, this compound DA, is largely non-fluorescent and does not bind zinc. The removal of the acetate groups is therefore essential for "arming" the probe to respond to intracellular zinc.

The entire process, from cell loading to zinc detection, can be visualized as a sequential workflow.

Photophysical Properties of the Active Sensor (this compound)

Upon hydrolysis of the diacetate groups, the resulting this compound exhibits distinct photophysical properties that are modulated by zinc binding. In the absence of zinc, the fluorescence of this compound is quenched through a process known as photoinduced electron transfer (PeT) from the zinc-binding moiety to the fluorescein fluorophore. The binding of a zinc ion to the chelator inhibits this PeT process, leading to a significant increase in fluorescence intensity.

While specific quantitative data for the non-fluorinated this compound is not as readily available as for its fluorinated analogs, the properties are expected to be similar. The following table summarizes the key photophysical parameters for this compound and its closely related, well-characterized analogs, ZnAF-1F and ZnAF-2F. The data for the fluorinated analogs are provided as a close approximation for the behavior of this compound.

| Parameter | This compound (Post-Hydrolysis) | ZnAF-1F (Approximation) | ZnAF-2F (Approximation) |

| Excitation Wavelength (λex) | ~492 nm[3] | 492 nm[4] | 492 nm |

| Emission Wavelength (λem) | ~515 nm | 514 nm | 516 nm |

| Dissociation Constant (Kd) for Zn²⁺ | Not Reported | ~1.5 nM | ~2.7 nM |

| Quantum Yield (Φ) - Apo | Not Reported | 0.004 | 0.006 |

| Quantum Yield (Φ) - Zn²⁺ Saturated | Not Reported | Not Reported | Not Reported |

| Fluorescence Enhancement | Not Reported | ~69-fold | ~60-fold |

| Molar Extinction Coefficient (ε) | Not Reported | Not Reported | Not Reported |

Note: The data for ZnAF-1F and ZnAF-2F are presented as approximations for this compound. The primary difference in the fluorinated analogs is a lower pKa, which makes their fluorescence less sensitive to pH changes in the physiological range.

Experimental Protocols

The following protocols provide a general framework for the use of this compound DA in cultured neurons. Optimization may be required for different cell types and experimental conditions.

Reagent Preparation

-

This compound DA Stock Solution: Prepare a 1-5 mM stock solution of this compound DA in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution (Optional): Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic detergent can aid in the dispersion of the non-polar this compound DA in aqueous media.

-

Loading Buffer: Use a buffered physiological medium appropriate for your cells, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.

Cell Loading Protocol for Cultured Neurons

-

Culture primary neurons or neuronal cell lines on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Prepare the loading solution by diluting the this compound DA stock solution to a final concentration of 1-10 µM in the loading buffer. If using Pluronic F-127, first mix the this compound DA stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting in the buffer to achieve a final Pluronic F-127 concentration of approximately 0.02%.

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

-

After incubation, wash the cells twice with fresh, pre-warmed loading buffer to remove any excess probe that has not entered the cells.

-

Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the diacetate groups by intracellular esterases.

-

The cells are now ready for fluorescence imaging.

Fluorescence Microscopy and Data Acquisition

-

Mount the coverslip or dish on the stage of an inverted fluorescence microscope equipped with a suitable filter set for fluorescein (e.g., excitation filter ~490 nm, dichroic mirror ~505 nm, emission filter ~515 nm).

-

Acquire baseline fluorescence images of the loaded cells.

-

To induce changes in intracellular zinc, perfuse the cells with a solution containing a zinc ionophore (e.g., pyrithione) and a known concentration of ZnCl₂, or stimulate the cells with a relevant physiological or pharmacological agent (e.g., glutamate to induce synaptic zinc release).

-

Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

-

For quantitative analysis, measure the mean fluorescence intensity of individual cells or regions of interest over the time course of the experiment. Normalize the fluorescence change (ΔF) to the initial baseline fluorescence (F₀) to obtain ΔF/F₀.

Application in Neuronal Signaling

This compound DA is particularly valuable for studying zinc signaling in the central nervous system. Synaptically released zinc can modulate the activity of various receptors and channels and can also enter postsynaptic neurons to act as an intracellular second messenger. The following diagram illustrates a simplified neuronal zinc signaling pathway that can be investigated using this compound DA.

Conclusion

The diacetate group of this compound DA is a critical chemical modification that transforms a membrane-impermeant zinc sensor into a powerful tool for intracellular research. By facilitating cell entry and subsequent intracellular trapping, the diacetate moiety enables the sensitive and real-time monitoring of labile zinc dynamics in living cells. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound DA in their investigations of the multifaceted roles of zinc in biology and medicine. Careful consideration of the photophysical properties and adherence to optimized experimental procedures will ensure the acquisition of high-quality, reproducible data, thereby advancing our understanding of zinc signaling in health and disease.

References

ZnAF-1 family of fluorescent probes (ZnAF-2, ZnAF-1F)

An In-depth Technical Guide to the ZnAF-1 Family of Fluorescent Probes For Researchers, Scientists, and Drug Development Professionals

Introduction

The ZnAF family of fluorescent probes represents a significant advancement in the detection and quantification of intracellular zinc (Zn²⁺), an essential metal ion involved in a myriad of physiological and pathological processes. Developed from a fluorescein scaffold, these probes offer high sensitivity, selectivity, and visible-range excitation and emission, minimizing cellular damage and autofluorescence. This guide provides a detailed overview of key members of this family, including ZnAF-2 and ZnAF-1F, focusing on their photophysical properties, experimental applications, and the underlying mechanisms of action.

The core structure of ZnAF probes incorporates a Zn²⁺ chelator, N,N-Bis(2-pyridylmethyl)ethylenediamine, attached to the benzoic acid moiety of fluorescein. This design leverages a photoinduced electron transfer (PET) mechanism, which renders the probes minimally fluorescent in their free state. Upon binding to Zn²⁺, this PET process is inhibited, leading to a substantial increase in fluorescence intensity.[1][2][3] This "turn-on" response allows for the sensitive detection of Zn²⁺ with a low background signal.[1][4]

Core Members of the ZnAF Family

The ZnAF family includes several derivatives designed for varying affinities and experimental conditions. The primary distinction among them often lies in substitutions on the fluorescein core, which modulate their spectral properties and pH sensitivity.

-

This compound and ZnAF-2 : Early members of the family, demonstrating the effectiveness of the fluorescein-based design. ZnAF-2, in particular, shows a significant 51-fold fluorescence increase upon Zn²⁺ binding. However, their fluorescence is pH-dependent, decreasing in acidic conditions (below pH 7.0) due to protonation of the phenolic hydroxyl group.

-

ZnAF-1F and ZnAF-2F : These are improved, second-generation probes. The key modification is the addition of electron-withdrawing fluorine atoms to the fluorescein structure. This modification lowers the pKa of the phenolic hydroxyl group to 4.9, making their fluorescence stable in neutral and even slightly acidic environments. They also exhibit very low background fluorescence, with quantum yields of just 0.004 and 0.006, respectively.

Quantitative Data and Photophysical Properties

The photophysical characteristics of the ZnAF probes are summarized below. These properties are crucial for designing experiments and interpreting fluorescence data.

Table 1: Photophysical Properties of ZnAF Probes

| Probe | Max Excitation (λex, nm) | Max Emission (λem, nm) | Quantum Yield (Φ) [Free] | Quantum Yield (Φ) [Zn²⁺-Bound] | Fluorescence Enhancement (-fold) |

| This compound | N/A | N/A | 0.02 | N/A | 17 |

| ZnAF-2 | 492 | 515 | 0.02 | 0.39 | 51 |

| ZnAF-1F | 489 | 514 | 0.004 | 0.17 | 69 |

| ZnAF-2F | N/A | N/A | 0.006 | 0.24 | 60 |

Table 2: Binding Characteristics and Selectivity

| Probe | Dissociation Constant (Kd) for Zn²⁺ | pKa | Cation Selectivity |

| This compound | N/A | 6.2 | High for Zn²⁺ over Ca²⁺ and Mg²⁺ |

| ZnAF-2 | 2.7 nM | 6.2 | High for Zn²⁺ over Ca²⁺ and Mg²⁺ |

| ZnAF-1F | 2.2 nM | 4.9 | High for Zn²⁺ over Ca²⁺ and Mg²⁺ |

| ZnAF-2F | 5.5 nM | 4.9 | High for Zn²⁺ over Ca²⁺ and Mg²⁺ |

Signaling and Detection Mechanism

The fluorescence of ZnAF probes is controlled by a photoinduced electron transfer (PET) process. In the absence of zinc, the electron-rich chelator donates an electron to the excited fluorescein fluorophore, quenching its fluorescence. When Zn²⁺ binds to the chelator, the electron-donating ability is suppressed, blocking the PET process and allowing the fluorophore to fluoresce.

Caption: Mechanism of ZnAF probes based on Photoinduced Electron Transfer (PET).

Experimental Protocols

For biological applications, particularly in living cells, membrane-permeable derivatives of the probes are used. These are typically diacetylated (DA) versions, such as ZnAF-2 DA and ZnAF-1F DA. The acetyl groups mask the charged carboxylates, allowing the molecule to cross the cell membrane.

Preparation of Stock Solutions

-

Reagent : ZnAF-2 DA or ZnAF-1F DA powder.

-

Solvent : Anhydrous Dimethyl sulfoxide (DMSO).

-

Procedure :

-

Allow the probe powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

-

Briefly centrifuge the vial to collect all the powder at the bottom.

-

Add the appropriate volume of anhydrous DMSO to prepare a stock solution, typically in the range of 1-10 mM. For example, adding 304 µL of DMSO to 1 mg of ZnAF-2 DA (MW: 656.68) yields a 5 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

-

Storage : Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cellular Loading and Imaging Workflow

The general workflow for labeling cells and imaging intracellular Zn²⁺ is outlined below.

Caption: Experimental workflow for intracellular Zn²⁺ imaging with ZnAF-DA probes.

Detailed Cell Staining Protocol Example

This protocol is a generalized example derived from literature descriptions.

-

Cell Culture : Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Probe Loading :

-

Prepare a loading buffer (e.g., Hank's Balanced Salt Solution, HBSS) and warm it to 37°C.

-

Dilute the ZnAF-DA stock solution into the pre-warmed buffer to a final working concentration (typically 5-10 µM).

-

Remove the culture medium from the cells and wash once with the buffer.

-

Add the probe-containing loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Wash and De-esterification :

-

Aspirate the loading solution and wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular probe.

-

Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for complete de-esterification by intracellular esterases. This process traps the now cell-impermeable ZnAF probe (e.g., ZnAF-2F) inside the cells.

-

-

Fluorescence Microscopy :

-

Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation at 470-490 nm and emission collection at ~515 nm).

-

Acquire baseline fluorescence images.

-

To induce changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ ionophore like pyrithione in the presence of extracellular zinc.

-

To confirm that the fluorescence signal is specific to Zn²⁺, a membrane-permeable heavy metal chelator such as TPEN can be added at the end of the experiment, which should quench the signal.

-

Conclusion

The this compound family of fluorescent probes, particularly the fluorinated derivatives ZnAF-1F and ZnAF-2F, are powerful tools for investigating the complex roles of zinc in biological systems. Their high affinity for Zn²⁺, significant fluorescence enhancement, and improved stability in various pH conditions make them suitable for a wide range of applications, from cell culture to tissue slice imaging. By following standardized protocols for their preparation and application, researchers can achieve sensitive and reliable visualization of intracellular zinc dynamics, providing critical insights into cellular signaling and metabolism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Utilizing ZnAF-1 in Cellular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc (Zn2+), the second most abundant transition metal in the human body, is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Its precise spatial and temporal dynamics within the cell dictate cellular fates, making the accurate measurement of intracellular zinc concentrations paramount. ZnAF-1 (Zinc-binding Azide Fluorescein-1) and its derivatives have emerged as powerful fluorescent probes for the detection and quantification of intracellular zinc. This guide provides a comprehensive overview of the fundamental principles and practical methodologies for the application of this compound in cell biology research.

Mechanism of Action: A Tale of Photoinduced Electron Transfer

At its core, this compound is a "turn-on" fluorescent sensor. Its design ingeniously couples a fluorescein fluorophore with a zinc-specific chelator, N,N-bis(2-pyridylmethyl)ethylenediamine. In its unbound state, the chelator quenches the fluorescence of the fluorescein moiety through a process known as photoinduced electron transfer (PeT). This results in a very low basal fluorescence.

Upon binding to intracellular zinc, a rigid complex is formed, which inhibits the PeT process. This inhibition "turns on" the fluorescence, leading to a significant increase in the emission intensity. The intensity of this fluorescence is directly proportional to the concentration of free zinc ions, allowing for quantitative measurements.

Quantitative Data Summary

The selection of a fluorescent probe is critically dependent on its photophysical and chemical properties. The table below summarizes the key quantitative parameters for this compound and its widely used, cell-permeable derivative, this compound DA (diacetate).

| Parameter | This compound | This compound DA (after hydrolysis) | ZnAF-1F |

| Excitation Wavelength (λex) | ~490 nm | 492 nm[1] | 489 nm |

| Emission Wavelength (λem) | ~515 nm | 515 nm[1] | 514 nm[2] |

| Dissociation Constant (Kd) | Nanomolar range | Nanomolar range | 2.2 nM |

| Quantum Yield (Φ) (Free) | Very low | Very low | 0.004 |

| Quantum Yield (Φ) (Zn²⁺-bound) | Significantly higher | Significantly higher | High |

| Fluorescence Increase | - | - | Up to 69-fold |

| Selectivity | High for Zn²⁺ over Ca²⁺ and Mg²⁺ | High for Zn²⁺ over Ca²⁺ and Mg²⁺ | High for Zn²⁺ over Ca²⁺ and Mg²⁺ |

Experimental Protocols

The successful use of this compound in living cells relies on proper probe loading and imaging. The diacetate form, this compound DA, is typically used for live-cell imaging due to its membrane permeability.

Reagent Preparation

-

This compound DA Stock Solution: Prepare a 1-5 mM stock solution of this compound DA in anhydrous dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Loading Buffer: A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

Cell Loading Protocol

The following is a general protocol that should be optimized for your specific cell type and experimental conditions.

Fluorescence Microscopy

-

Microscope Setup: Use a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~490 nm, Emission: ~515 nm).

-

Image Acquisition: Acquire baseline fluorescence images before applying any stimulus. For dynamic studies, acquire images at appropriate time intervals following stimulation.

-

Controls: It is crucial to include proper controls in your experiments:

-

Negative Control: Cells not loaded with this compound DA to assess autofluorescence.

-

Positive Control: Loaded cells treated with a zinc ionophore (e.g., pyrithione) and a low concentration of exogenous zinc to confirm probe responsiveness.

-

Chelation Control: Loaded cells treated with a membrane-permeable zinc chelator (e.g., TPEN) to confirm the signal is zinc-dependent.

-

Application in Visualizing Zinc-Mediated Signaling Pathways

This compound is a valuable tool for dissecting the role of zinc in cellular signaling. One prominent example is the signaling cascade initiated by the G-protein coupled receptor GPR39, which is activated by extracellular zinc.

In this pathway, the binding of extracellular zinc to GPR39 activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol. This transient increase in intracellular calcium can be indirectly correlated with the initial zinc signal and can be visualized using calcium indicators in conjunction with this compound to study the interplay between these two important second messengers.

Conclusion

This compound and its derivatives are indispensable tools for the investigation of zinc biology. Their ability to provide quantitative, real-time measurements of intracellular zinc has shed light on the intricate roles of this metal ion in cellular signaling, homeostasis, and disease. By understanding the core principles of their mechanism and applying rigorous experimental methodologies, researchers can effectively harness the power of these fluorescent probes to unravel the complexities of the cellular "zinc-ome."

References

Technical Guide to ZnAF-1 for the Detection of Labile Zinc Pools

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential transition metal that plays a critical role in a vast array of biological processes, from enzymatic activity and protein structure to gene regulation and neurotransmission. While the majority of cellular zinc is tightly bound to proteins, a small fraction exists in a dynamic and loosely bound state known as the "labile zinc pool." This pool is crucial for intracellular signaling and is implicated in various physiological and pathological conditions. The accurate detection and quantification of labile zinc are therefore paramount to understanding its cellular functions.

ZnAF-1 (Zinc-binding Azole-Fluorescein) is a fluorescent sensor designed for the detection of labile zinc ions (Zn²⁺). It belongs to the fluorescein family of dyes, incorporating a zinc-chelating moiety, N,N-bis(2-pyridylmethyl)ethylenediamine. This design allows for a highly sensitive and selective response to Zn²⁺, making it a valuable tool for researchers in cell biology, neuroscience, and drug discovery. This guide provides an in-depth technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a comparison with other common zinc probes.

Core Principles and Mechanism of Action

This compound operates on the principle of photoinduced electron transfer (PeT). In its unbound state, the lone pair of electrons on the nitrogen atoms of the chelating group quenches the fluorescence of the fluorescein core. Upon binding to Zn²⁺ in a 1:1 stoichiometry, the chelating group undergoes a conformational change that inhibits this PeT process.[1] This inhibition results in a significant increase in the fluorescence quantum yield, leading to a "turn-on" fluorescent signal that is proportional to the concentration of labile zinc.

For intracellular applications, the cell-impermeant this compound is often used in its diacetylated form, this compound diacetate (this compound DA). The acetate groups render the molecule more lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, trapping the active this compound probe within the cytoplasm.

Quantitative Data Summary

The following tables summarize the key photophysical and binding properties of this compound and provide a comparison with other commonly used labile zinc probes.

Table 1: Photophysical and Binding Properties of this compound

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~495 nm | [2] |

| Emission Wavelength (λem) | ~515 nm | [2] |

| Quantum Yield (Φ) - Apo | 0.02 | |

| Fluorescence Enhancement (F/F₀) | ~17-fold | |

| Dissociation Constant (Kd) | In the nanomolar range | [3] |

| Stoichiometry (Zn²⁺:Probe) | 1:1 | [1] |

| Selectivity | High for Zn²⁺ over Ca²⁺ and Mg²⁺ |

Table 2: Comparison of Common Labile Zinc Probes

| Probe | Dissociation Constant (Kd) | Quantum Yield (Φ) - Apo | Fluorescence Enhancement (F/F₀) | Key Features |

| This compound | Nanomolar range | 0.02 | ~17-fold | Good sensitivity and selectivity. |

| ZnAF-2 | 2.7 nM | Not specified | Not specified | Higher affinity derivative of this compound. |

| FluoZin-3 | ~15 nM | Not specified | >100-fold | Bright signal, but can be pH-sensitive. |

| Zinpyr-1 (ZP1) | ~0.7 nM | High | ~5-fold | Very high affinity, suitable for detecting low zinc concentrations. |

Experimental Protocols

Preparation of this compound DA Stock Solution

-

Reconstitution: Dissolve this compound diacetate in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Staining of Cultured Cells with this compound DA

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

This compound DA stock solution (1-5 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fetal Bovine Serum (FBS) or Pluronic F-127 (optional, to aid in dye loading)

Procedure:

-

Cell Preparation: Grow cells to the desired confluency. On the day of the experiment, remove the growth medium and wash the cells twice with warm HBSS.

-

Loading Solution Preparation: Prepare a loading solution by diluting the this compound DA stock solution in HBSS to a final concentration of 1-10 µM. To prevent precipitation and improve loading, the loading buffer can be supplemented with 0.02% Pluronic F-127 or a small percentage of FBS.

-

Cell Loading: Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically for each cell type.

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with warm HBSS to remove any extracellular probe.

-

Imaging: The cells are now ready for fluorescence imaging. Image the cells in HBSS using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation at ~490 nm and emission at ~520 nm).

In Situ Calibration of Intracellular Zinc Concentration

To obtain a more quantitative measure of intracellular labile zinc, an in situ calibration can be performed. This involves determining the minimum (Fmin) and maximum (Fmax) fluorescence signals.

Materials:

-

Cells loaded with this compound as described above

-

TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) - a high-affinity, cell-permeable zinc chelator

-

A zinc ionophore (e.g., pyrithione)

-

ZnCl₂ solution

Procedure:

-

Baseline Fluorescence (F): Acquire baseline fluorescence images of the this compound loaded cells.

-

Minimum Fluorescence (Fmin): Treat the cells with a high concentration of TPEN (e.g., 50-100 µM) to chelate all intracellular labile zinc. Acquire images until a stable, minimum fluorescence signal is reached. This represents Fmin.

-

Maximum Fluorescence (Fmax): Wash out the TPEN and treat the cells with a zinc ionophore (e.g., 10-20 µM pyrithione) in the presence of a saturating concentration of extracellular zinc (e.g., 100-200 µM ZnCl₂). This will flood the cells with zinc and saturate the probe. Acquire images until a stable, maximum fluorescence signal is reached. This represents Fmax.

-

Calculation: The intracellular labile zinc concentration can then be estimated using the following equation, assuming a 1:1 binding stoichiometry:

[Zn²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Where Kd is the dissociation constant of this compound for Zn²⁺.

Visualizations

Caption: Mechanism of intracellular labile zinc detection using this compound DA.

Caption: Experimental workflow for labile zinc imaging with this compound.

Conclusion

This compound is a robust and sensitive fluorescent probe for the detection of labile zinc pools in biological systems. Its "turn-on" fluorescence mechanism upon binding to zinc provides a clear and direct readout of changes in intracellular zinc concentrations. The availability of a cell-permeable diacetate form makes it particularly useful for live-cell imaging applications. By following the detailed protocols outlined in this guide and understanding the underlying principles of its function, researchers can effectively utilize this compound to investigate the intricate roles of labile zinc in cellular physiology and disease. As with any fluorescent probe, proper controls and careful optimization are essential for obtaining accurate and reproducible results.

References

An In-depth Technical Guide to the Discovery and Development of ZnAF Fluorescent Sensors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of the ZnAF (Zinc-binding Agent with Fluorescein) family of fluorescent sensors. These probes have become invaluable tools for the sensitive and selective detection of intracellular zinc (Zn²⁺), a crucial second messenger involved in a myriad of physiological and pathological processes. This document details the core principles of ZnAF sensors, their photophysical properties, synthesis, and application in cellular imaging.

Introduction to ZnAF Fluorescent Sensors

The ZnAF series of fluorescent sensors were developed to address the growing need for reliable methods to visualize and quantify dynamic changes in intracellular Zn²⁺ concentrations. The core structure of ZnAF sensors consists of two key functional components: a fluorescein fluorophore and a zinc-chelating moiety, typically N,N-bis(2-pyridylmethyl)ethylenediamine. This design leverages the bright fluorescence of fluorescein and the specific Zn²⁺ binding properties of the chelator.

The fundamental principle behind the function of ZnAF sensors is Photoinduced Electron Transfer (PET). In the absence of Zn²⁺, the electron-rich chelator quenches the fluorescence of the fluorescein molecule through PET. Upon binding to Zn²⁺, the chelator's electron-donating ability is suppressed, inhibiting the PET process and leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response allows for the sensitive detection of Zn²⁺.

Signaling Pathway: The Mechanism of Action

The fluorescence signaling of ZnAF sensors is governed by the process of Photoinduced Electron Transfer (PET). The following diagram illustrates this mechanism.

Caption: Photoinduced Electron Transfer (PET) mechanism of ZnAF sensors.

Quantitative Data of ZnAF Sensors

The photophysical and binding properties of various ZnAF sensors are summarized in the table below for easy comparison. The development from early versions (ZnAF-1, ZnAF-2) to the fluorinated analogs (ZnAF-1F, ZnAF-2F) reflects efforts to improve pH stability and quantum yield.

| Sensor | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) (Free) | Quantum Yield (Φ) (Zn²⁺-bound) | Fluorescence Enhancement (-fold) | Dissociation Constant (Kd) |

| This compound | 492 | 514 | ~0.02 | - | 17 | - |

| ZnAF-2 | 492 | 514 | ~0.02 | - | 51 | 2.7 nM[1] |

| ZnAF-1F | 495 | 515 | 0.004[2][3] | 0.28 | 69[2][3] | <1 nM |

| ZnAF-2F | 495 | 515 | 0.006 | 0.36 | 60 | <1 nM |

Experimental Protocols

Synthesis of a Representative ZnAF Sensor (ZnAF-2 Analog)

This protocol describes a representative synthesis of a ZnAF sensor based on the condensation of a fluorescein derivative with a dipicolylamine chelator.

Caption: General workflow for the synthesis of a ZnAF sensor.

Detailed Methodology:

-

Preparation of 5-(Aminomethyl)fluorescein: This starting material can be synthesized from 5-carboxyfluorescein by reduction to the corresponding alcohol, followed by conversion to the amine.

-

Mannich Condensation: To a solution of 5-(aminomethyl)fluorescein in a suitable solvent (e.g., ethanol), add N,N-bis(2-pyridylmethyl)amine and an aqueous solution of formaldehyde.

-

Reaction: Stir the mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure ZnAF sensor.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Intracellular Zinc Imaging using ZnAF-2F DA

To facilitate cellular uptake, ZnAF sensors are often derivatized with acetyl groups to form a diacetate (DA) ester. This lipophilic derivative can readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, trapping the now cell-impermeable ZnAF sensor in the cytoplasm.

Caption: Experimental workflow for intracellular zinc imaging.

Detailed Methodology:

-